Cas no 3418-87-9 ((4aS,4bS,6aS,9aR,10aS,10bR,12S)-6b-acetyl-6a,8-dimethyl-8-phenyl-3,4,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-12,4a-(epoxymethano)naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2(4bH)-one)

(4aS,4bS,6aS,9aR,10aS,10bR,12S)-6b-acetyl-6a,8-dimethyl-8-phenyl-3,4,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-12,4a-(epoxymethano)naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2(4bH)-one structure
3418-87-9 structure
Product Name:(4aS,4bS,6aS,9aR,10aS,10bR,12S)-6b-acetyl-6a,8-dimethyl-8-phenyl-3,4,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-12,4a-(epoxymethano)naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2(4bH)-one
CAS No:3418-87-9
MF:C29H34O5
MW:462.577269077301
CID:2626806
PubChem ID:54605680
Update Time:2025-04-21

(4aS,4bS,6aS,9aR,10aS,10bR,12S)-6b-acetyl-6a,8-dimethyl-8-phenyl-3,4,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-12,4a-(epoxymethano)naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2(4bH)-one Chemical and Physical Properties

Names and Identifiers

    • (4aS,4bS,6aS,9aR,10aS,10bR,12S)-6b-acetyl-6a,8-dimethyl-8-phenyl-3,4,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-12,4a-(epoxymethano)naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2(4bH)-one
    • DTXSID00955723
    • 6b-Acetyl-6a,8-dimethyl-8-phenyl-3,4,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-8H-12,4a-(epoxymethano)naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2(4bH)-one
    • NSC80623
    • NSC-80623
    • 3418-87-9
    • Inchi: 1S/C29H34O5/c1-17(30)29-25(33-27(3,34-29)18-7-5-4-6-8-18)15-22-20-14-24-23-13-19(31)9-12-28(23,16-32-24)21(20)10-11-26(22,29)2/h4-8,13,20-22,24-25H,9-12,14-16H2,1-3H3/t20-,21+,22+,24-,25-,26+,27?,28+,29-/m1/s1
    • InChI Key: AWRAKBQVGNTMKH-CDHLABLESA-N
    • SMILES: O1C(C2C=CC=CC=2)(C)O[C@@H]2C[C@H]3[C@@H]4C[C@@H]5C6=CC(CC[C@]6(CO5)[C@H]4CC[C@]3(C)[C@]12C(C)=O)=O

Computed Properties

  • Exact Mass: 462.24062418Da
  • Monoisotopic Mass: 462.24062418Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 2
  • Complexity: 966
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 61.8Ų

(4aS,4bS,6aS,9aR,10aS,10bR,12S)-6b-acetyl-6a,8-dimethyl-8-phenyl-3,4,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-12,4a-(epoxymethano)naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2(4bH)-one Related Literature

Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.